Cas no 730951-42-5 (2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid)
2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- (5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid
- SR-01000047001-1
- EN300-06202
- AKOS008967128
- G41082
- FEB95142
- 2-[6-methyl-5-(propan-2-yl)-1-benzofuran-3-yl]aceticacid
- MFCD04621700
- 2-[6-methyl-5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid
- Z56943797
- 2-(6-methyl-5-(propan-2-yl)-1-benzofuran-3-yl)acetic acid
- HMS1748G21
- 991-401-8
- 2-(6-methyl-5-propan-2-yl-1-benzofuran-3-yl)acetic acid
- CS-0220263
- SR-01000047001
- 730951-42-5
- 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid
-
- MDL: MFCD04621700
- Inchi: 1S/C14H16O3/c1-8(2)11-6-12-10(5-14(15)16)7-17-13(12)4-9(11)3/h4,6-8H,5H2,1-3H3,(H,15,16)
- InChI Key: OSRZHJPDAPUGSU-UHFFFAOYSA-N
- SMILES: O1C=C(CC(=O)O)C2=C1C=C(C)C(=C2)C(C)C
Computed Properties
- Exact Mass: 232.109944368Da
- Monoisotopic Mass: 232.109944368Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 50.4Ų
2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M867293-10mg |
2-[6-Methyl-5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid |
730951-42-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M867293-50mg |
2-[6-Methyl-5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid |
730951-42-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M867293-100mg |
2-[6-Methyl-5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid |
730951-42-5 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM471872-1g |
(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid |
730951-42-5 | 95%+ | 1g |
$416 | 2023-02-17 | |
| abcr | AB315074-250mg |
(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid; . |
730951-42-5 | 250mg |
€304.00 | 2025-04-16 | ||
| abcr | AB315074-1g |
(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid; . |
730951-42-5 | 1g |
€542.50 | 2025-04-16 | ||
| abcr | AB315074-5g |
(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid; . |
730951-42-5 | 5g |
€1442.50 | 2025-04-16 | ||
| abcr | AB315074-250 mg |
(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid; . |
730951-42-5 | 250 mg |
€304.00 | 2023-07-19 | ||
| abcr | AB315074-1 g |
(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid; . |
730951-42-5 | 1 g |
€542.50 | 2023-07-19 | ||
| abcr | AB315074-5 g |
(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid; . |
730951-42-5 | 5 g |
€1,442.50 | 2023-07-19 |
2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid Suppliers
2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid
Introduction to 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid (CAS No. 730951-42-5)
2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 730951-42-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzofuran derivative class, a well-studied scaffold in medicinal chemistry due to its diverse biological activities and structural versatility. The presence of a carboxylic acid functional group at the 3-position, combined with an isobutyl substituent at the 5-position, and a methyl group at the 6-position, contributes to its unique chemical properties and potential pharmacological relevance.
The benzofuran core is a prominent motif in natural products and pharmacologically active molecules. It has been extensively explored for its role in modulating various biological pathways, including enzyme inhibition, receptor binding, and anti-inflammatory effects. The specific substitution pattern in 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid suggests potential interactions with biological targets such as kinases, transcription factors, or metabolic enzymes. This makes it a promising candidate for further investigation in drug discovery and development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have shown that benzofuran derivatives can exhibit inhibitory effects on enzymes involved in cancer progression, neurodegenerative diseases, and infectious diseases. The carboxylic acid moiety in 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid can form hydrogen bonds with polar residues in protein active sites, enhancing its binding efficacy. Additionally, the isobutyl group may contribute to hydrophobic interactions, further stabilizing its interaction with biological targets.
In vitro studies have begun to elucidate the pharmacological profile of 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid. Preliminary data suggest that it may possess anti-proliferative properties against certain cancer cell lines by interfering with key signaling pathways. The compound's ability to modulate enzyme activity could also make it useful in treating inflammatory disorders or metabolic diseases. However, further research is needed to fully understand its therapeutic potential and safety profile.
The synthesis of 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid presents both challenges and opportunities for organic chemists. The construction of the benzofuran ring system requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Modern synthetic strategies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to streamline the synthesis process. These methods not only improve efficiency but also allow for greater control over stereochemistry, which is crucial for biological activity.
The role of computational tools in optimizing synthetic routes cannot be overstated. Molecular modeling software can predict reaction outcomes and identify optimal conditions for synthesis, reducing the time and resources required for experimental trials. Additionally, green chemistry principles are being increasingly integrated into synthetic protocols to minimize environmental impact. The development of sustainable synthetic methods for compounds like 2-6-Methyl-5-(propan-2-y l)-1-benzofuran -3 -ylacetic acid aligns with global efforts to promote eco-friendly pharmaceutical manufacturing.
As research progresses, the applications of 2 -6 -Methyl -5 - (propan - 2 - yl) - 1 - benzofuran - 3 - ylacetic acid are expected to expand beyond traditional therapeutic areas. Its structural features make it a versatile building block for designing novel analogs with enhanced biological activity or improved pharmacokinetic properties. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into clinical applications.
The future of benzofuran derivatives like 2 -6 -Methyl -5 - (propan - 2 - yl) - 1 - benzofuran - 3 - ylacetic acid looks promising as new synthetic methodologies emerge and our understanding of their biological interactions deepens. Continued investment in research infrastructure and interdisciplinary collaboration will be key to unlocking their full potential in medicine and biotechnology.
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